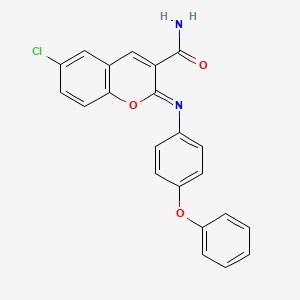

N-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

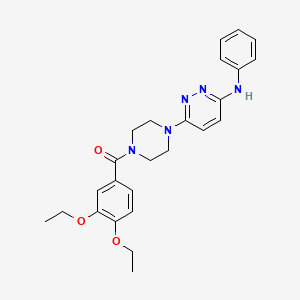

The compound "N-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide" is a derivative of the chromene family, which is known for its presence in many natural and synthetic biologically active compounds. Chromene derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The compound of interest is structurally related to various other chromene derivatives that have been synthesized and evaluated for their biological properties, such as antioxidant, antibacterial activities, and their ability to interact with biological targets like the transient receptor potential melastatin 8 (TRPM8) channels .

Synthesis Analysis

The synthesis of chromene derivatives can be achieved through different methods. A novel one-pot three-step method has been developed for the synthesis of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives, which could potentially be adapted for the synthesis of "N-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide" . Another approach involves a multicomponent reaction under solvent-free conditions using ceric ammonium nitrate (CAN) to synthesize highly functionalized 4H-chromene-3-carboxamide derivatives . These methods provide efficient routes to synthesize a variety of chromene derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by the presence of a chromene ring, which is a common scaffold in these compounds. The crystal structure of related compounds, such as 4-oxo-N-phenyl-4H-chromene-2-carboxamide, has been determined, showing that these molecules can crystallize in different space groups and exhibit various conformations about the C-N bond . The molecular structure is crucial for the biological activity of these compounds, as it influences their interaction with biological targets.

Chemical Reactions Analysis

Chromene derivatives can undergo various chemical reactions, which are essential for their functionalization and interaction with biological systems. The synthesis of these compounds often involves Knoevenagel-Michael reactions, which are useful for constructing the chromene scaffold . The reactivity of the chromene ring can be further exploited to introduce various substituents that can modulate the biological activity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives, such as solvatochromism, are important for their biological applications. Solvatochromic properties have been studied in synthesized chromene derivatives, indicating their interaction with solvents of varying polarity . These properties can influence the solubility, stability, and overall bioavailability of the compounds. Additionally, the crystal and molecular structure analysis, including hydrogen bonding interactions, provides insights into the stability and solid-state properties of these compounds .

科学的研究の応用

Synthesis of Novel Compounds:

- Fattahi et al. (2018) described the synthesis of new tricyclic products, including methyl 3-alkyl-2-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydro-2H-chromeno[2,3-d]pyrimidine-2-carboxylates, from N-alkyl-2-imino-2H-chromene-3-carboxamides. This research highlights the potential of these compounds in the development of new organic molecules (Fattahi, Davoodnia, Pordel, Beyramabadi, & Tavakoli-Hoseini, 2018).

Development of Fluorescent Probes:

- Bekhradnia, Domehri, and Khosravi (2016) reported the use of nitro-3-carboxamide coumarin derivatives, including 6-nitro-N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide, as novel fluorescent chemosensors for selective detection of Cu(II) ions in aqueous solutions (Bekhradnia, Domehri, & Khosravi, 2016).

Antimicrobial Activity:

- The research by Azab and Elkanzi (2017) explored the antimicrobial properties of 2-oxo-2H-chromene-3-carboxamide derivatives, revealing that many of these synthesized compounds exhibit high antimicrobial activity (Azab, Azab, & Elkanzi, 2017).

Application in Molecular Docking and Biological Assays:

- Ghanei-Nasab et al. (2016) synthesized N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides and evaluated their activity against acetylcholinesterase (AChE), demonstrating significant activity and potential therapeutic applications (Ghanei-Nasab, Khoobi, Hadizadeh, Marjani, Moradi, Nadri, Emami, Foroumadi, & Shafiee, 2016).

Crystal Structure Analysis:

- Studies by Reis et al. (2013) and Gomes et al. (2015) analyzed the crystal structures of various N-substituted 4-oxo-4H-chromene-3-carboxamides, providing valuable insights into their molecular configurations (Reis, Gaspar, Borges, Gomes, & Low, 2013); (Gomes, Low, Cagide, & Borges, 2015).

Antioxidant and Antibacterial Properties:

- Research by Chitreddy and Shanmugam (2017) demonstrated that various synthesized 4H-chromene-3-carboxamide derivatives exhibit good antioxidant and antibacterial properties, highlighting their potential in therapeutic applications (Chitreddy & Shanmugam, 2017).

特性

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO5/c1-22-15-8-7-12(10-16(15)23-2)19-17(20)13-9-11-5-3-4-6-14(11)24-18(13)21/h3-10H,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJJJYRBURLDEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(6-Hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2517107.png)

![N-(1-cyanocyclopentyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2517109.png)

![2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2517112.png)

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2517113.png)

![3-oxo-2-phenyl-5-propyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2517114.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-chloro-2-fluorophenyl)acetamide](/img/no-structure.png)